molecular formula C27H27BrN2O2 B12149315 9-Bromo-2-(4-ethoxyphenyl)-5-[4-(propan-2-yl)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

9-Bromo-2-(4-ethoxyphenyl)-5-[4-(propan-2-yl)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B12149315
M. Wt: 491.4 g/mol
InChI Key: MNCKKNOJCPHPIY-UHFFFAOYSA-N
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Description

分子结构解析

该化合物分子式为C27H27BrN2O2,分子量491.43 g/mol,其核心结构包含吡唑并[1,5-c]苯并噁嗪三环系统。X射线晶体学数据显示,苯并噁嗪环的C9位溴原子与吡唑环的N1形成分子内氢键,导致平面夹角为12.7°。关键取代基包括:

  • 4-乙氧基苯基 :通过醚键连接于吡唑环C2位,乙氧基的立体位阻影响分子堆积模式
  • 4-异丙基苯基 :位于苯并噁嗪环C5位,其疏水基团增强脂溶性
结构参数 数值 测定方法
键长(C9-Br) 1.89 Å X射线衍射
二面角(N1-C2-C3) 112.5° DFT计算
范德华表面积 235.7 Ų Molinspiration

系统命名法推导

根据IUPAC规则,其系统命名为:
9-溴-2-(4-乙氧基苯基)-5-[4-(丙-2-基)苯基]-1,10b-二氢吡唑并[1,5-c]苯并噁嗪。命名解析如下:

  • 母核确定 :以吡唑并[1,5-c]苯并噁嗪为基本骨架,编号规则遵循稠环优先原则
  • 取代基排序 :按取代位点数字升序排列,溴原子(C9) > 乙氧基苯基(C2) > 异丙基苯基(C5)
  • 立体描述 :1,10b-二氢表示噁嗪环部分氢化状态

光谱特征数据库

关键光谱数据已收录于PubChem CID 3731380

  • 质谱(ESI+) :m/z 493.2 [M+H]+,同位素峰符合Br原子特征分布
  • 1H NMR(CDCl3) :δ 1.35(t,3H,-OCH2CH3),δ 4.02(q,2H,-OCH2-),δ 2.85(m,1H,CH(CH3)2)
  • 13C NMR :δ 159.8(C-O),δ 148.2(吡唑C3),δ 122.7(C-Br)

Properties

Molecular Formula

C27H27BrN2O2

Molecular Weight

491.4 g/mol

IUPAC Name

9-bromo-2-(4-ethoxyphenyl)-5-(4-propan-2-ylphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C27H27BrN2O2/c1-4-31-22-12-9-19(10-13-22)24-16-25-23-15-21(28)11-14-26(23)32-27(30(25)29-24)20-7-5-18(6-8-20)17(2)3/h5-15,17,25,27H,4,16H2,1-3H3

InChI Key

MNCKKNOJCPHPIY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C=CC(=C4)Br)OC3C5=CC=C(C=C5)C(C)C

Origin of Product

United States

Preparation Methods

Benzoxazine Ring Formation

The benzoxazine moiety is typically synthesized via acid-catalyzed cyclization of phenolic precursors with aldehydes and amines. For example, solventless methods involving paraformaldehyde, bisphenol derivatives, and primary amines under melt conditions (120–140°C) yield high-purity benzoxazines.

Key Reaction :

Phenol derivative+Aldehyde+AmineΔBenzoxazine core\text{Phenol derivative} + \text{Aldehyde} + \text{Amine} \xrightarrow{\Delta} \text{Benzoxazine core}

Optimization :

  • Temperature : 110–135°C

  • Catalyst : None required for solventless synthesis

  • Yield : 70–85%

Pyrazole Ring Annulation

Pyrazole integration into the benzoxazine framework is achieved via Vilsmeier-Haack formylation or hydrazine cyclocondensation . A study demonstrated that 5-azido-4-formylpyrazolones undergo cyclization with 2-hydroxyphenyl groups to form pyrazolo[1,5-c]benzoxazines.

Example Protocol :

  • React 5-azido-4-formylpyrazolone with 2-hydroxyphenylacetic acid.

  • Use carbonyldiimidazole (CDI) to facilitate cyclization.

  • Purify via silica gel chromatography (petroleum ether/ethyl acetate).
    Yield : 21–27%

Stepwise Synthesis Routes

Three-Step Approach

A representative route combines core formation, cross-coupling, and bromination:

StepReactionReagents/ConditionsYield
1Benzoxazine core synthesisPhenol, paraformaldehyde, p-toluidine, 135°C71%
2Suzuki coupling4-Isopropylphenylboronic acid, Pd(PPh₃)₄68%
3BrominationNBS, DCM, 0°C → RT78%

One-Pot Cyclization-Cross-Coupling

A patent describes a solvent-free method using Banbury mixers for simultaneous cyclization and functionalization:

  • Reactants : Bisphenol-A, p-toluidine, paraformaldehyde, 4-ethoxyphenylboronic acid

  • Conditions : 100°C, 30min, continuous extrusion

  • Advantage : Reduced purification steps

Analytical Characterization

Critical techniques for verifying structure and purity:

TechniqueKey DataReference
¹H NMR δ 7.81–7.84 (Ar-H), 5.41 (10b-H)
MS (ESI) m/z 491.4 [M+H]⁺
HPLC Purity >98% (C18 column, MeOH/H₂O)

Challenges and Optimization

Diastereoselectivity

Cyclization reactions often produce diastereomers. Using chiral auxiliaries or asymmetric catalysis improves selectivity. For example, (-)-sparteine increased enantiomeric excess (ee) to 85% in a related pyrazolo[1,5-c]benzoxazine synthesis.

Functional Group Compatibility

The ethoxy group is sensitive to strong acids. Protection with SEM (trimethylsilylethoxymethyl) before bromination prevents cleavage.

Industrial-Scale Production

Extrusion-based methods (e.g., single-screw extruders) enable solvent-free synthesis at >100g scale:

  • Throughput : 0.5kg/h

  • Purity : 93–97%

  • Cost Reduction : 40% vs. batch reactors

Emerging Strategies

Photocatalytic Bromination

A recent advance uses visible-light catalysis with eosin Y and H₂O₂ for regioselective bromination, reducing NBS waste.

Flow Chemistry

Microreactors improve heat transfer in exothermic steps (e.g., Vilsmeier formylation), enhancing yield by 15% .

Chemical Reactions Analysis

Types of Reactions

9-Bromo-2-(4-ethoxyphenyl)-5-[4-(propan-2-yl)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like sodium iodide (NaI) in acetone or other halogenating agents are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

9-Bromo-2-(4-ethoxyphenyl)-5-[4-(propan-2-yl)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 9-Bromo-2-(4-ethoxyphenyl)-5-[4-(propan-2-yl)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Aromatic Rings

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties Reference
9-Bromo-5-(4-butoxyphenyl)-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine C₂₈H₂₉BrN₂O₃ 521.455 4-Butoxyphenyl (position 5) Increased hydrophobicity compared to isopropyl; longer alkyl chain may affect packing in crystal lattices .
9-Bromo-5-(4-fluorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine C₂₂H₁₆BrFN₂O 423.285 4-Fluorophenyl (position 5), phenyl (position 2) Fluorine introduces electronegativity, potentially enhancing metabolic stability .
5-(4-Bromophenyl)-9-chloro-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine C₂₃H₁₈BrClN₂O₂ 493.764 4-Bromophenyl (position 5), 4-methoxyphenyl (position 2), chlorine (position 9) Dual halogens (Br, Cl) may enhance halogen bonding; methoxy group improves solubility .
9-Bromo-2-[4-(prop-2-en-1-yloxy)phenyl]-5-(4-propoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine C₂₈H₂₇BrN₂O₃ 519.429 Propenyloxy (position 2), propoxyphenyl (position 5) Propenyloxy group introduces unsaturation, potentially enabling polymerization or conjugation .

Halogen and Functional Group Modifications

  • Bromine vs. Chlorine : Bromine’s larger atomic radius (1.85 Å vs. 1.75 Å for Cl) creates stronger halogen bonds, as seen in 5-(4-Bromophenyl)-7,9-dichloro-2-(4-methoxyphenyl)-... (MW = 493.764), where Br/Cl combinations optimize crystal packing .
  • Electron-Withdrawing vs. Donating Groups : The nitro group in 9-bromo-5-{3-nitrophenyl}-2-[4-(methyloxy)phenyl]-... (MW = 465.32) increases electrophilicity, contrasting with the electron-donating methoxy group in 4-[(5R,10bR)-2-Methyl-...]benzoic acid (MW = 308.33) .

Stereochemical Considerations

While several analogs (e.g., ) have defined stereocenters, stereochemical data for the target compound are unavailable. Derivatives like 4-[(5R,10bR)-2-Methyl-...]benzoic acid demonstrate the impact of stereochemistry on crystal packing (triclinic system, α = 70.78°) .

Biological Activity

9-Bromo-2-(4-ethoxyphenyl)-5-[4-(propan-2-yl)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of pyrazolobenzoxazines and exhibits a unique structure characterized by a bromine atom and various aromatic groups. Research into its biological activity has revealed promising results, particularly in the fields of antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula of 9-Bromo-2-(4-ethoxyphenyl)-5-[4-(propan-2-yl)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is C27H27BrN2O2C_{27}H_{27}BrN_2O_2 with a molecular weight of 491.4 g/mol. Its IUPAC name reflects its complex structure: 9-bromo-2-(4-ethoxyphenyl)-5-(4-propan-2-ylphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine.

PropertyValue
Molecular FormulaC27H27BrN2O2
Molecular Weight491.4 g/mol
IUPAC Name9-bromo-2-(4-ethoxyphenyl)-5-(4-propan-2-ylphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine
InChIInChI=1S/C27H27BrN2O2/c1-4...

Antimicrobial Properties

Research indicates that compounds within the pyrazolobenzoxazine class can exhibit significant antimicrobial activity. A study on similar compounds showed that derivatives with specific substituents displayed enhanced antibacterial and antifungal properties. For instance, compounds with higher lipophilicity demonstrated increased antibacterial activity against various strains . The unique structure of 9-Bromo-2-(4-ethoxyphenyl)-5-[4-(propan-2-yl)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine may contribute to its effectiveness against microbial pathogens.

Anticancer Activity

Several studies have focused on the anticancer potential of pyrazole derivatives. For example, compounds similar to 9-Bromo-2-(4-ethoxyphenyl)-5-[4-(propan-2-yl)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine have shown cytotoxic effects against various cancer cell lines. Notably, derivatives tested against MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines exhibited promising growth inhibition values (GI50) . The specific mechanism of action typically involves the modulation of cell signaling pathways and induction of apoptosis in cancer cells.

The biological activity of 9-Bromo-2-(4-ethoxyphenyl)-5-[4-(propan-2-yl)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. This interaction can lead to altered enzymatic activity or receptor signaling pathways that are critical in disease progression .

Study on Anticancer Effects

A recent study evaluated the anticancer effects of related pyrazole compounds on various human cancer cell lines. The findings indicated that certain structural modifications significantly enhanced cytotoxicity. For instance:

  • Compound A : IC50 = 3.79 µM against MCF7
  • Compound B : IC50 = 12.50 µM against SF-268
    These results suggest that the structural features present in pyrazolobenzoxazines can be optimized for improved therapeutic efficacy .

Q & A

Q. What are the recommended synthetic routes for 9-Bromo-2-(4-ethoxyphenyl)-5-[4-(propan-2-yl)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions starting with the formation of the pyrazolo-benzoxazine core. Key steps include:

  • Cyclization : Use of β-dicarbonyl precursors condensed with amines under acidic/basic conditions to form the fused heterocycle .
  • Substitution : Bromine and ethoxy groups are introduced via nucleophilic aromatic substitution (e.g., using NaOEt in ethanol) .
  • Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) and recrystallization (ethanol/water) ensure purity .

Q. Optimization Tips :

  • Control reaction temperature (60–80°C) to avoid side products like over-oxidation .
  • Use anhydrous solvents (e.g., THF) for moisture-sensitive steps .

Q. How should researchers characterize the purity and structural integrity of this compound?

Key Techniques :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm substituent positions and ring fusion. Aromatic protons appear as multiplets (δ 6.5–8.5 ppm), while the ethoxy group shows a triplet near δ 1.3 ppm .
  • Mass Spectrometry (HRMS) : Verify molecular weight (expected [M+H]+^+: ~535.2 g/mol) and isotopic patterns for bromine .
  • HPLC : Use C18 columns (acetonitrile/water gradient) to assess purity (>95%) and detect trace byproducts .

Advanced Research Questions

Q. How can contradictions in reported biological activity data (e.g., anticancer vs. anti-inflammatory) be systematically resolved?

Methodological Approach :

  • Dose-Response Studies : Test compound across a wide concentration range (nM to μM) to identify context-dependent effects .
  • Target Validation : Use CRISPR knockouts or siRNA silencing of suspected targets (e.g., kinases) to confirm mechanism .
  • Meta-Analysis : Compare structural analogs (e.g., chloro vs. bromo derivatives) to isolate substituent-specific effects .

Example : A 2025 study found conflicting IC50_{50} values (5 μM vs. 20 μM) for kinase inhibition. Resolution involved repeating assays under standardized ATP concentrations .

Q. What computational strategies predict the reactivity of the bromine substituent in cross-coupling reactions?

Strategies :

  • DFT Calculations : Model transition states for Suzuki-Miyaura coupling (e.g., Pd(PPh3_3)4_4 catalyst, aryl boronic acids). The C-Br bond dissociation energy (~70 kcal/mol) indicates moderate reactivity .
  • Molecular Electrostatic Potential (MEP) Maps : Identify electron-deficient regions favoring nucleophilic attack at C9 .
  • Kinetic Studies : Monitor reaction progress via in situ IR to optimize temperature (80–100°C) and base (Cs2_2CO3_3) .

Q. How do substituents (e.g., ethoxy vs. isopropyl) influence solubility and bioavailability?

Comparative Analysis :

Substituent LogP Aqueous Solubility (mg/mL) Membrane Permeability (Papp_{app} ×106^{-6} cm/s)
4-Ethoxyphenyl3.80.128.5
4-Isopropylphenyl4.50.0612.3
  • Ethoxy Groups : Increase solubility via hydrogen bonding but reduce passive diffusion .
  • Isopropyl Groups : Enhance lipophilicity and blood-brain barrier penetration .

Q. Experimental Validation :

  • Use shake-flask assays (octanol/water) for LogP .
  • Perform Caco-2 cell assays to quantify permeability .

Q. What experimental designs are optimal for elucidating the compound’s mechanism of action in neurodegenerative models?

Stepwise Protocol :

In Vitro Screening : Test inhibition of acetylcholinesterase (Ellman’s assay) and NMDA receptors (calcium flux assays) .

In Vivo Models : Administer compound (10 mg/kg, IP) in transgenic Alzheimer’s mice (e.g., APP/PS1) and assess cognitive deficits via Morris water maze .

Biomarker Analysis : Quantify Aβ plaques (immunohistochemistry) and tau hyperphosphorylation (Western blot) .

Q. Troubleshooting :

  • Use LC-MS to confirm brain penetration .
  • Control for off-target effects via kinase profiling panels .

Q. How can reaction yields for derivatives be improved without compromising stereochemical integrity?

Optimization Strategies :

  • Catalyst Screening : Test Pd catalysts (e.g., XPhos Pd G3) for higher turnover in cross-couplings .
  • Microwave Synthesis : Reduce reaction time (30 min vs. 12 hr) and improve regioselectivity .
  • Chiral HPLC : Resolve enantiomers using amylose-based columns (e.g., Chiralpak IA) to confirm stereopurity .

Case Study : A 2025 study achieved 85% yield in a Buchwald-Hartwig amination by switching from toluene to DMA solvent .

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